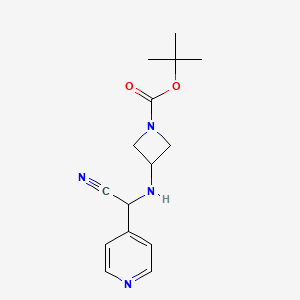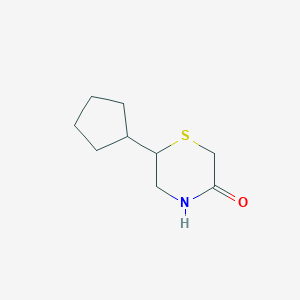
6-Cyclopentylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentylthiomorpholin-3-one is a heterocyclic compound that features a thiomorpholine ring substituted with a cyclopentyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentylthiomorpholin-3-one can be achieved through several methods. One common approach involves the [3+3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a direct and practical approach for the synthesis of thiomorpholin-3-one derivatives under mild conditions with moderate to good yields and wide functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the [3+3]-cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl-substituted thiomorpholin-3-one derivatives.
Scientific Research Applications
6-Cyclopentylthiomorpholin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopentylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-one: Lacks the cyclopentyl substitution, making it less sterically hindered.
Cyclohexylthiomorpholin-3-one: Contains a cyclohexyl group instead of a cyclopentyl group, leading to different steric and electronic properties.
Uniqueness
6-Cyclopentylthiomorpholin-3-one is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
6-cyclopentylthiomorpholin-3-one |
InChI |
InChI=1S/C9H15NOS/c11-9-6-12-8(5-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
IUCAQRANNSZKML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CNC(=O)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


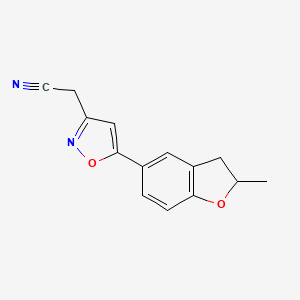
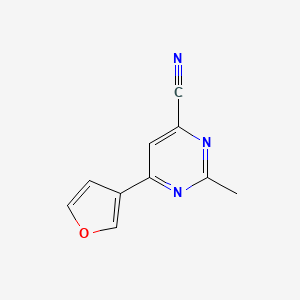
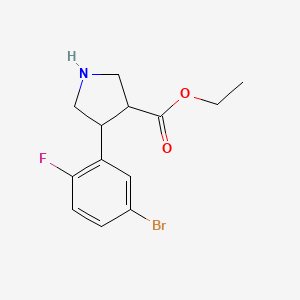
![3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14872363.png)
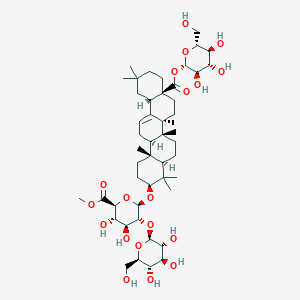
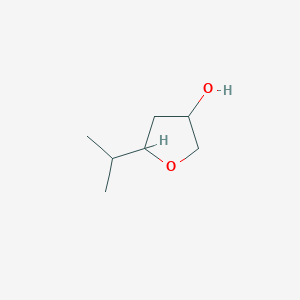
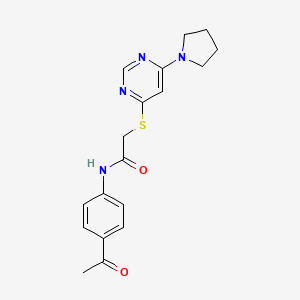
![4-[(3-Methoxybenzoyl)amino]butanoic acid](/img/structure/B14872381.png)

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872386.png)
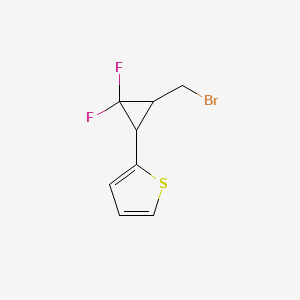
![(2R,3S)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14872392.png)

